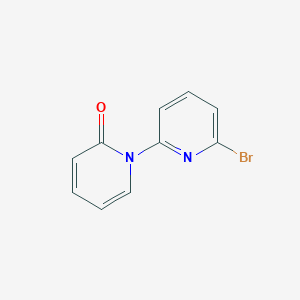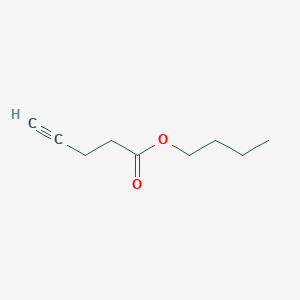![molecular formula C13H9ClO2S B8703664 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid
Overview
Description
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the thiophene derivative and an aldehyde, followed by oxidation to form the acrylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chloro-phenyl group and thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acrylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic Acid: A simpler thiophene derivative with a carboxylic acid group.
4-Chloro-phenyl-thiophene: A thiophene derivative with a chloro-phenyl group but lacking the acrylic acid moiety.
3-(4-Chloro-phenyl)-acrylic Acid: Contains the chloro-phenyl and acrylic acid moieties but lacks the thiophene ring.
Uniqueness
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the combination of the thiophene ring, chloro-phenyl group, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9ClO2S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
InChI Key |
GUKPVMOALKYEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
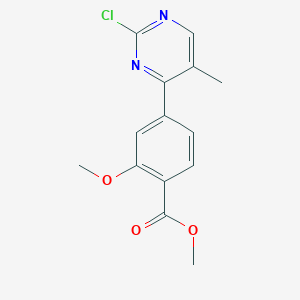
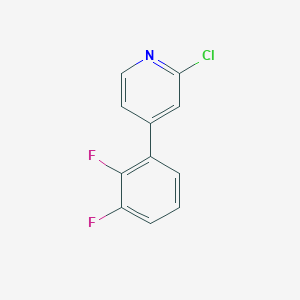
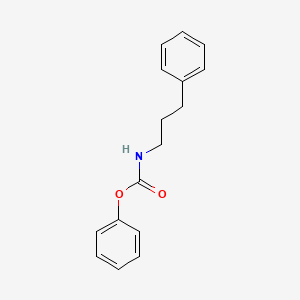
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)
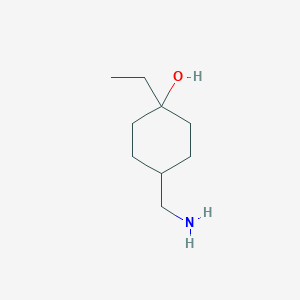
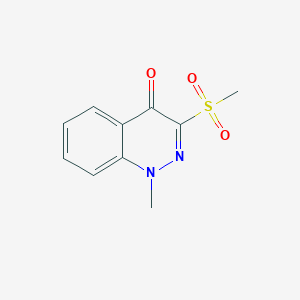

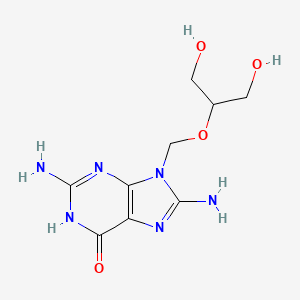
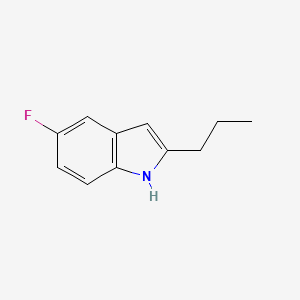
![6'-Isobutoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8703643.png)
